Comparative Physicochemical Profiling: Boiling Point, LogP, and Hydrogen-Bonding Capacity
2-Morpholinoacetaldehyde exhibits a predicted boiling point of 184.6 ± 25.0 °C at 760 mmHg, which is approximately 40 °C lower than the corresponding alcohol 2-morpholinoethanol (224.4 ± 20.0 °C) and 87 °C lower than 2-morpholinoacetic acid (271.9 ± 25.0 °C) [1]. Its logP is -0.22, compared to -0.8 for the alcohol and -0.35 for the acid, indicating intermediate lipophilicity [1]. Additionally, the aldehyde lacks a hydrogen-bond donor (HBD count = 0), whereas the alcohol has 1 HBD and the acid has 1 HBD, affecting chromatographic retention and solvent compatibility [1].
| Evidence Dimension | Predicted Boiling Point (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | 184.6 ± 25.0 °C |
| Comparator Or Baseline | 2-Morpholinoethanol: 224.4 ± 20.0 °C; 2-Morpholinoacetic acid: 271.9 ± 25.0 °C |
| Quantified Difference | ΔTb (vs. alcohol): -39.8 °C; ΔTb (vs. acid): -87.3 °C |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem Module at 760 mmHg |
Why This Matters
Lower boiling point translates to reduced energy input during distillation or removal under vacuum, directly impacting process cost and thermal stability of sensitive intermediates.
- [1] ChemSpider. 2-Morpholinoethanol – Chemical Structure and Properties. CSID:55110. View Source
